molecular formula C9H15NO2 B2752110 (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid CAS No. 1903424-57-6

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid

Cat. No. B2752110
CAS RN: 1903424-57-6
M. Wt: 169.224
InChI Key: VEHXPEXOZWLWCB-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with similar stereochemistry often involves complex chemical reactions. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid” can be determined using the R/S nomenclature system. This system is used to unambiguously assign the handedness of molecules .

Scientific Research Applications

Utilization in Synthetic Chemistry

A study by Wilken et al. (1997) demonstrates the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a high diastereoselective ring expansion. This work showcases the application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid in producing chiral piperidine derivatives, highlighting its role in advancing synthetic methodologies (Wilken et al., 1997).

Nanotechnology and Catalysis

Ghorbani-Choghamarani and Azadi (2015) explored the synthesis and application of Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles) as a novel nanomagnetic reusable catalyst. This study underscores the utility of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in facilitating the efficient synthesis of organic compounds, showcasing its potential in green chemistry and nanocatalysis (Ghorbani-Choghamarani & Azadi, 2015).

Pharmaceutical Research

Research into the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors has identified (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a crucial pharmacophoric unit. Sato et al. (2016) provide a comprehensive overview of asymmetric synthesis methods for (1R,2S)-vinyl-ACCA, highlighting its significant demand in the development of new antiviral drugs (Sato et al., 2016).

Antimicrobial Applications

A study by Senthilkumar et al. (2009) on novel fluoroquinolones revealed that derivatives of piperidine-4-carboxylic acid exhibit significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. This research underscores the potential of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in developing new antimicrobial agents (Senthilkumar et al., 2009).

Agricultural Chemistry

Tian et al. (2009) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives from cyclopropanecarboxylic acid, demonstrating excellent herbicidal and fungicidal activities. This illustrates the agricultural application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in creating effective plant protection products (Tian et al., 2009).

properties

IUPAC Name

(1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h6-8,10H,1-5H2,(H,11,12)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHXPEXOZWLWCB-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid

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